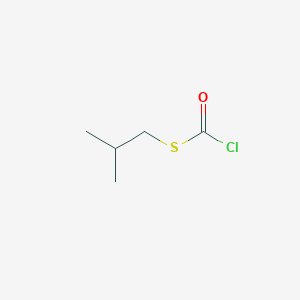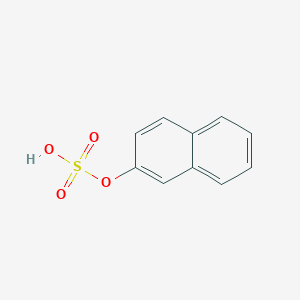
3-Chloropropylmethylsulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropylmethylsulfane, also known as 3-CPM or CPMS, is a synthetic organic compound with a molecular formula of C3H8ClS. It is a colorless, non-flammable liquid with a low boiling point and a faint odor. 3-CPM has been used in a variety of scientific applications and is of particular interest in the fields of organic chemistry and pharmacology.
Scientific Research Applications
Material Science and Engineering
3-Chloropropylmethylsulfane is used in the modification of halloysite nanotubes (HNTs) to create HNTs-Cl . This modified material has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules to create new materials . This has significant applications in chemical engineering and nanotechnology .
Surface Modification
The compound is used in the grafting process onto the surface of halloysite nanotubes . The degree of grafting can be influenced by several parameters such as the dispersing media, the molar ratio of HNTs/CPTMS/H2O, refluxing time, and the type of catalyst .
Nanotechnology
The modified halloysite nanotubes (HNTs-Cl) synthesized using 3-Chloropropylmethylsulfane have great applications in nanotechnology . The incorporation of chloro-silane onto HNTs surface creates HNTs-Cl, which has great chemical activity .
Chemical Engineering
In the field of chemical engineering, 3-Chloropropylmethylsulfane is used to enhance the degree of grafting of chloro-silane onto the HNT’s surface . This is accomplished by incorporating HNTs with CPTMS under different experimental conditions .
Silicone Surfactants
3-Chloropropylmethylsulfane is a key component in the synthesis of small-molecule silicone surfactants . These surfactants have superior properties such as wettability, ductility, and permeability . They outperform polymeric silicone surfactants in terms of surface activity, emulsification, wetting, foaming, and other areas .
Enhanced Oil Recovery
Silicone surfactants synthesized using 3-Chloropropylmethylsulfane have shown enormous potential in enhanced oil recovery . They are also used in other areas such as agricultural synergism, drug delivery, mineral flotation, separation, extraction, and foam fire-fighting .
Mechanism of Action
Target of Action
The identification of a compound’s target is a complex process that involves various biochemical and genetic methods .
Mode of Action
The mode of action of a compound refers to how it interacts with its target and the changes that result from this interaction .
Biochemical Pathways
Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
These effects can be determined through various experimental methods and are crucial for understanding the compound’s therapeutic potential .
Action Environment
Environmental factors can significantly impact a compound’s action and can include factors such as pH, temperature, and the presence of other compounds .
properties
IUPAC Name |
1-chloro-3-methylsulfanylpropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClS/c1-6-4-2-3-5/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVGOEYQXCTKGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropylmethylsulfane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







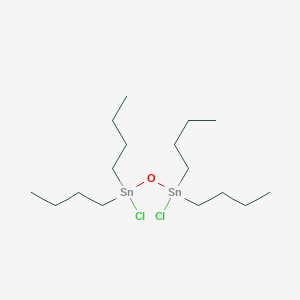
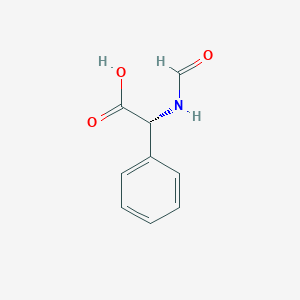

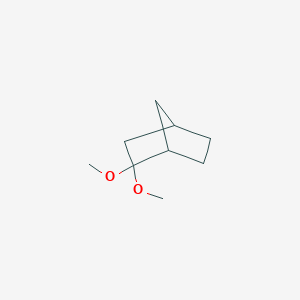
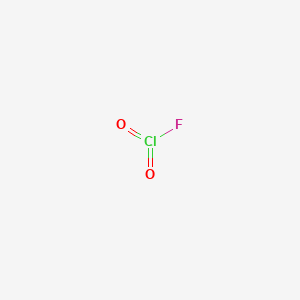
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
